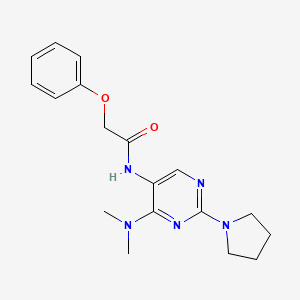

![molecular formula C18H13FN4O2 B2490430 1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-34-2](/img/structure/B2490430.png)

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds like 1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine, often involves a regioselective synthesis process. For instance, one-pot routes have been developed for the synthesis of related compounds, utilizing microwave-assisted processes and cyclocondensation reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation (Castillo et al., 2018). Another approach involves ultrasound irradiation assisted by KHSO4 in aqueous media (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been extensively studied using various techniques, including NMR, X-ray diffraction, and crystallography. These studies reveal the regioselectivity of reactions and the coplanar nature of ring atoms in the pyrazolopyrimidine moiety, which is a significant characteristic of these compounds (Chernyshev et al., 1999).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives are known for their reactivity with nucleophiles. For example, nucleophilic additions to certain pyrazolo[3,4-d]pyrimidine derivatives have been documented, leading to the formation of various functionalized products (Kurihara & Nasu, 1982).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility and melting points, are influenced by their molecular structure. The coplanar nature of the pyrazolopyrimidine ring system contributes to these properties, as observed in various structural studies.

Chemical Properties Analysis

Pyrazolo[3,4-d]pyrimidines exhibit diverse chemical properties, including fluorescence and photophysical properties. For instance, certain derivatives show significant fluorescence intensity with high quantum yields, indicating their potential use in applications like fluorescent probes (Castillo et al., 2018).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been studied for their herbicidal activity. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating that some compounds exhibited significant inhibition activities against certain plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Fluorescent Probe Development

Compounds in the pyrazolo[3,4-d]pyrimidine family have been investigated for their potential as functional fluorophores. Castillo et al. (2018) described the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used to prepare novel fluorophores, with some exhibiting significant fluorescence intensity and quantum yields, potentially useful for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Synthesis of Nucleosides

Research by Seela and Steker (1985) explored the synthesis of 2'-deoxyribofuranosides of related pyrazolo[3,4-d]pyrimidine compounds. This study focused on the nucleophilic displacement and phase-transfer glycosylation processes, contributing to the broader understanding of nucleoside synthesis (Seela & Steker, 1985).

Anticancer Research

Pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases and investigated their cytotoxicity against different cancer cell lines, discussing the structure-activity relationship (Hassan, Hafez, Osman, & Ali, 2015).

Psoriasis Treatment

The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in drug discovery for psoriasis treatment. Li et al. (2016) identified a potent FMS-like tyrosine kinase 3 inhibitor from this class, which showed significant activity in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Anti-Inflammatory and Anti-Cancer Activities

Kaping et al. (2016) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using an environmentally benign method. These compounds were screened for their anti-inflammatory and anti-cancer activities, yielding promising results (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-24-14-6-8-15(9-7-14)25-18-16-10-22-23(17(16)20-11-21-18)13-4-2-12(19)3-5-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJBDRHEUODKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)

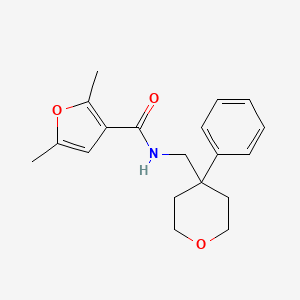

![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)

![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)

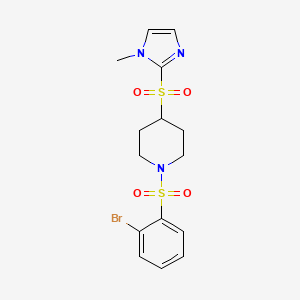

![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)

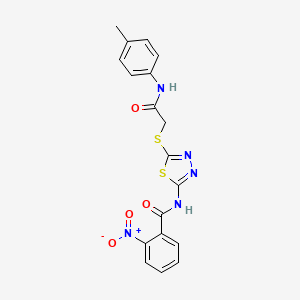

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)